molecular formula C24H20O8 B12183855 methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate

methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate

Cat. No.: B12183855
M. Wt: 436.4 g/mol
InChI Key: NVACJIKHPZSPRQ-UHFFFAOYSA-N
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Description

Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate is a complex organic compound characterized by its bichromen structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate typically involves multi-step organic reactions. One common approach includes the condensation of appropriate chromen derivatives followed by esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate is unique due to its specific bichromen structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H20O8

Molecular Weight

436.4 g/mol

IUPAC Name

methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C24H20O8/c1-12-18(30-13(2)23(26)29-4)9-8-15-16(11-20(25)31-21(12)15)17-10-14-6-5-7-19(28-3)22(14)32-24(17)27/h5-11,13H,1-4H3

InChI Key

NVACJIKHPZSPRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OC(C)C(=O)OC

Origin of Product

United States

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